molecular formula C13H22O2 B8624727 1,2,2-Trimethylcyclohexyl 2-methylprop-2-enoate CAS No. 119058-72-9

1,2,2-Trimethylcyclohexyl 2-methylprop-2-enoate

Cat. No. B8624727
Key on ui cas rn: 119058-72-9
M. Wt: 210.31 g/mol
InChI Key: APAUNQLFVGBQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480946

Procedure details

56.52 g (32.0 m moles) of the aminopropyl-capped PDMS of Example 1 are placed in a 100 mL 3-neck round bottom flask fitted with a mechanical stirrer, gas inlet tube and thermometer. The diamine is cooled with an ice-water bath and kept under a dry air atmosphere. 12.90 g (64.1 m moles) of m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added while stirring. After 2 hours the mixture becomes very thick and 69.42 g of trimethylcyclohexyl methacrylate (TMMA) are added. The ice-water bath is removed and the contents are stirred for an additional 4 hours to yield a 66.1% solution of α-methylstyrene capped poly(dimethylsiloxane) in TMMA.
[Compound]
Name
aminopropyl
Quantity
56.52 g
Type
reactant
Reaction Step One
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Quantity
69.42 g
Type
reactant
Reaction Step Four
Yield
66.1%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)C(N=C=O)(C)C)([CH3:3])=[CH2:2].C(OC1(C)CCCCC1(C)C)(=O)C(C)=C>>[CH3:3][C:1]([C:4]1[CH:5]=[CH:6][CH:13]=[CH:14][CH:15]=1)=[CH2:2]

Inputs

Step One
Name
aminopropyl
Quantity
56.52 g
Type
reactant
Smiles
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.9 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
Step Four
Name
Quantity
69.42 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(C(CCCC1)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 100 mL 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, gas inlet tube
CUSTOM
Type
CUSTOM
Details
The ice-water bath is removed
STIRRING
Type
STIRRING
Details
the contents are stirred for an additional 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.1%
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05480946

Procedure details

56.52 g (32.0 m moles) of the aminopropyl-capped PDMS of Example 1 are placed in a 100 mL 3-neck round bottom flask fitted with a mechanical stirrer, gas inlet tube and thermometer. The diamine is cooled with an ice-water bath and kept under a dry air atmosphere. 12.90 g (64.1 m moles) of m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added while stirring. After 2 hours the mixture becomes very thick and 69.42 g of trimethylcyclohexyl methacrylate (TMMA) are added. The ice-water bath is removed and the contents are stirred for an additional 4 hours to yield a 66.1% solution of α-methylstyrene capped poly(dimethylsiloxane) in TMMA.
[Compound]
Name
aminopropyl
Quantity
56.52 g
Type
reactant
Reaction Step One
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Quantity
69.42 g
Type
reactant
Reaction Step Four
Yield
66.1%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)C(N=C=O)(C)C)([CH3:3])=[CH2:2].C(OC1(C)CCCCC1(C)C)(=O)C(C)=C>>[CH3:3][C:1]([C:4]1[CH:5]=[CH:6][CH:13]=[CH:14][CH:15]=1)=[CH2:2]

Inputs

Step One
Name
aminopropyl
Quantity
56.52 g
Type
reactant
Smiles
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.9 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
Step Four
Name
Quantity
69.42 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(C(CCCC1)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 100 mL 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, gas inlet tube
CUSTOM
Type
CUSTOM
Details
The ice-water bath is removed
STIRRING
Type
STIRRING
Details
the contents are stirred for an additional 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.1%
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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